

DesBr-NPB-23: A Technical Guide to its Role in Energy Homeostasis

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Compound of Interest

Compound Name: DesBr-NPB-23 (human)

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For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Des-bromo-Neuropeptide B-23 (DesBr-NPB-23) is a potent and selective endogenous agonist for the Neuropeptide B/W Receptor 1 (NPBWR1), also known as GPR7. As a key player in the NPB/NPW signaling system, DesBr-NPB-23 is implicated in the central regulation of energy homeostasis, feeding behavior, and other physiological processes. This document provides a comprehensive technical overview of DesBr-NPB-23, including its mechanism of action, quantitative data on its receptor binding, detailed experimental protocols for its study, and a visualization of its signaling pathways. This guide is intended to serve as a valuable resource for researchers and professionals in the fields of neuroscience, metabolism, and drug development.

Introduction

Neuropeptide B (NPB) and Neuropeptide W (NPW) are two closely related neuropeptides that act as endogenous ligands for two G protein-coupled receptors: NPBWR1 (GPR7) and NPBWR2 (GPR8).^[1] This signaling system is a recognized modulator of several key physiological functions, including energy balance, feeding, and pain perception.^{[2][3]}

A unique feature of the originally isolated NPB is the bromination of its N-terminal tryptophan residue. However, subsequent research has demonstrated that the des-bromo form of NPB, including the 23-amino acid variant DesBr-NPB-23, retains potent biological activity.^[1]

Specifically, DesBr-NPB-23 has been shown to be a potent agonist for NPBWR1, a receptor primarily expressed in the central nervous system in regions associated with appetite control. This makes DesBr-NPB-23 a valuable tool for investigating the physiological roles of the NPB/NPW system and a potential target for the development of therapeutics aimed at modulating energy homeostasis.

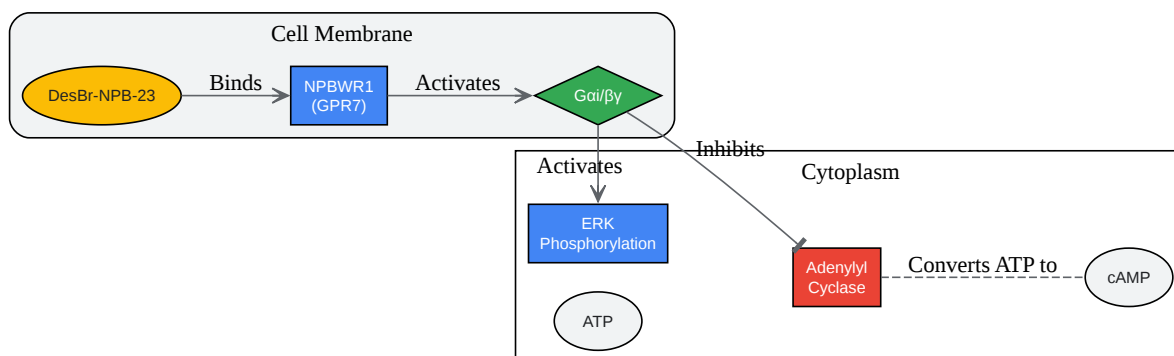
Quantitative Data

The following table summarizes the available quantitative data for DesBr-NPB-23, providing key metrics for its interaction with its cognate receptors.

Ligand	Receptor	Assay Type	Parameter	Value	Reference
DesBr-NPB-23 (human)	NPBWR1 (GPR7)	Radioligand Binding	K _i	1.2 nM	
DesBr-NPB-23 (human)	NPBWR2 (GPR8)	Radioligand Binding	K _i	341 nM	

Signaling Pathways

DesBr-NPB-23 primarily exerts its effects through the activation of NPBWR1, a G protein-coupled receptor that preferentially couples to the G α i subunit. This initiates a signaling cascade that leads to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels. Additionally, activation of NPBWR1 can lead to the phosphorylation of extracellular signal-regulated kinase (ERK).



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NPBWR1 Signaling Pathway

Experimental Protocols

This section provides detailed methodologies for key experiments related to the study of DesBr-NPB-23.

Solid-Phase Peptide Synthesis of DesBr-NPB-23

Objective: To synthesize the DesBr-NPB-23 peptide using Fmoc-based solid-phase peptide synthesis (SPPS).

Materials:

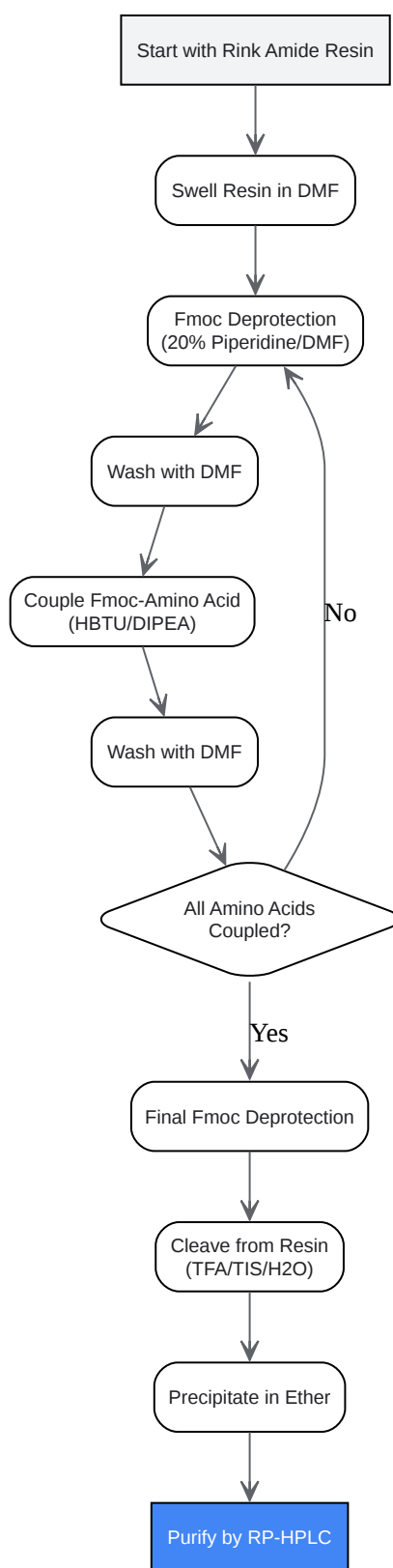
- Fmoc-protected amino acids
- Rink Amide MBHA resin
- N,N-Dimethylformamide (DMF)
- Piperidine
- Dichloromethane (DCM)

- HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)
- N,N-Diisopropylethylamine (DIPEA)
- Trifluoroacetic acid (TFA)
- Triisopropylsilane (TIS)
- Water
- Diethyl ether
- Automated peptide synthesizer or manual synthesis vessel

Protocol:

- Resin Swelling: Swell the Rink Amide MBHA resin in DMF for at least 30 minutes in the reaction vessel.
- Fmoc Deprotection:
 - Treat the resin with a 20% solution of piperidine in DMF for 5 minutes.
 - Drain the solution and repeat the piperidine treatment for an additional 15 minutes.
 - Wash the resin thoroughly with DMF (5-7 times) to remove piperidine.
- Amino Acid Coupling:
 - Pre-activate the first Fmoc-protected amino acid (3-5 equivalents relative to resin loading) with HBTU (3-5 equivalents) and DIPEA (6-10 equivalents) in DMF for 2-3 minutes.
 - Add the activated amino acid solution to the resin and allow the coupling reaction to proceed for 1-2 hours.
 - Wash the resin with DMF (3-5 times).
- Repeat Synthesis Cycle: Repeat steps 2 and 3 for each subsequent amino acid in the DesBr-NPB-23 sequence.

- Final Deprotection: After the final amino acid coupling, perform a final Fmoc deprotection as described in step 2.
- Cleavage and Deprotection:
 - Wash the resin with DCM and dry under vacuum.
 - Prepare a cleavage cocktail of 95% TFA, 2.5% TIS, and 2.5% water.
 - Add the cleavage cocktail to the resin and incubate for 2-3 hours at room temperature.
- Peptide Precipitation and Purification:
 - Filter the resin and collect the filtrate containing the cleaved peptide.
 - Precipitate the crude peptide by adding the filtrate to cold diethyl ether.
 - Centrifuge to pellet the peptide, decant the ether, and air-dry the peptide.
 - Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).



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Solid-Phase Peptide Synthesis Workflow

In Vitro Receptor Binding Assay

Objective: To determine the binding affinity (K_i) of DesBr-NPB-23 for NPBWR1 and NPBWR2.

Materials:

- Cell lines stably expressing human NPBWR1 or NPBWR2
- Radiolabeled ligand (e.g., [125 I]-NPB or a suitable analog)
- Unlabeled DesBr-NPB-23
- Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, 5 mM $MgCl_2$, 1 mM $CaCl_2$, 0.1% BSA)
- Scintillation fluid and counter

Protocol:

- Cell Membrane Preparation: Harvest cells expressing the target receptor and prepare a crude membrane fraction by homogenization and centrifugation.
- Competition Binding Assay:
 - In a 96-well plate, add a fixed concentration of the radiolabeled ligand to each well.
 - Add increasing concentrations of unlabeled DesBr-NPB-23 to compete for binding.
 - Add the cell membrane preparation to each well and incubate at room temperature for 1-2 hours.
- Filtration and Washing: Rapidly filter the incubation mixture through a glass fiber filter to separate bound from free radioligand. Wash the filters with ice-cold binding buffer.
- Quantification: Measure the radioactivity retained on the filters using a scintillation counter.
- Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration. Calculate the IC_{50} value and then the K_i value using the Cheng-Prusoff equation.

In Vivo Assessment of Anorexigenic Effects

Objective: To evaluate the effect of intracerebroventricular (ICV) administration of DesBr-NPB-23 on food intake and body weight in rodents.

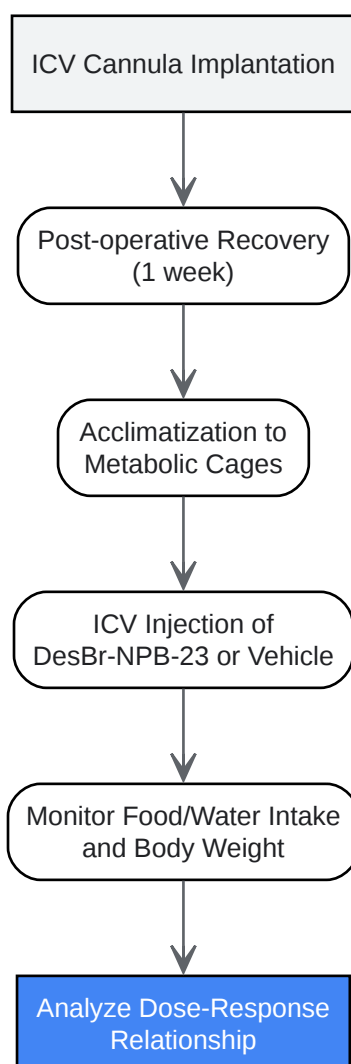
Materials:

- Adult male mice or rats
- Stereotaxic apparatus
- Guide cannula and dummy cannula
- DesBr-NPB-23 dissolved in sterile saline
- Metabolic cages for monitoring food and water intake
- Animal scale

Protocol:

- **Surgical Implantation of ICV Cannula:**
 - Anesthetize the animal and place it in a stereotaxic frame.
 - Implant a guide cannula into the lateral ventricle of the brain.
 - Secure the cannula with dental cement and insert a dummy cannula to maintain patency.
 - Allow the animal to recover for at least one week.
- **Acclimatization:** Individually house the animals in metabolic cages and allow them to acclimate for several days before the experiment.
- **ICV Injection and Monitoring:**
 - Gently restrain the animal and replace the dummy cannula with an injection cannula connected to a microsyringe.

- Infuse a specific dose of DesBr-NPB-23 or vehicle (saline) into the lateral ventricle over a period of 1-2 minutes.
- Return the animal to its metabolic cage.
- Monitor and record cumulative food intake, water intake, and body weight at regular intervals (e.g., 1, 2, 4, 8, and 24 hours) post-injection.
- Dose-Response Study: Repeat the experiment with different doses of DesBr-NPB-23 to establish a dose-response relationship for its anorexigenic effects.



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In Vivo Experimental Workflow

Conclusion

DesBr-NPB-23 is a valuable pharmacological tool for elucidating the role of the NPBWR1 signaling pathway in energy homeostasis and related physiological processes. Its high affinity and selectivity for NPBWR1 make it a more specific probe than NPW, which activates both NPBWR1 and NPBWR2. The experimental protocols outlined in this guide provide a framework for the synthesis, in vitro characterization, and in vivo evaluation of DesBr-NPB-23 and similar neuropeptides. Further research focusing on the in vivo dose-response effects of DesBr-NPB-23 on metabolic parameters will be crucial for a more complete understanding of its therapeutic potential in the context of metabolic disorders.

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